molecular formula C7H6N4O3 B15069975 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B15069975
M. Wt: 194.15 g/mol
InChI Key: UDZLQHASTDXMII-UHFFFAOYSA-N
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Description

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a methoxy group at the 7-position and a nitro group at the 4-position. The nitro group acts as a strong electron-withdrawing group (EWG), while the methoxy group provides electron-donating character, creating a polarized system that influences reactivity and intermolecular interactions. Synthetic routes for such derivatives often involve halogenation, nitration, and nucleophilic substitution, with yields comparable to related pyrazolo[3,4-c]pyridines .

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6N4O3/c1-14-7-6-4(2-9-10-6)5(3-8-7)11(12)13/h2-3H,1H3,(H,9,10)

InChI Key

UDZLQHASTDXMII-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1NN=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitro-3-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methoxylation . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine structure, with a methoxy group at the 7-position and a nitro group at the 4-position. It is a pyrazolo derivative known for diverse pharmacological activities, with the methoxy and nitro substituents contributing to its unique chemical properties and potential biological activities.

Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. The nitro group can participate in nucleophilic substitution reactions, and the methoxy group can undergo demethylation or other transformations under specific conditions. The pyrazolo ring can engage in various electrophilic aromatic substitution reactions, making it a versatile building block for chemical modifications.

Synthesis
this compound can be synthesized through several methods. Pyrazolo[3,4-c]pyridines can be prepared through nitrosation of 3-acetamido-4-methylpyridines, followed by rearrangement and cyclisation of the N-acetyl-N-nitroso-compounds produced .

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry, especially in developing drugs for diseases such as cancer and inflammatory disorders. Its structural features make it a candidate for optimization in designing selective kinase inhibitors or other therapeutic agents.

Biological Activities
Compounds in the pyrazolo[3,4-c]pyridine class have been studied for their biological activities. They are often evaluated as potential kinase inhibitors, important in cancer therapy because of their role in cell signaling pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against specific kinases, though detailed biological evaluations are necessary to confirm its efficacy and mechanism of action.

Molecular Interactions
Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological profile. Molecular docking studies have indicated that it may bind effectively to certain kinase active sites through hydrogen bonding and hydrophobic interactions. These interactions can be explored further through in vitro assays to evaluate binding affinity and specificity against various kinases.

Structural Similarity and Enhanced Properties
The unique combination of methoxy and nitro groups in this compound may enhance its solubility and bioavailability compared to similar compounds, making it a valuable candidate for further research and development.

Pyrazolo[3,4-c]pyridine Core as a Therapeutic Agent

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include halogenated, methylated, and other substituted pyrazolo[3,4-c]pyridines (Table 1).

Table 1: Structural and Electronic Properties of Selected Analogs

Compound Name Substituents Electronic Effects Structural Similarity Score
7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine 7-OCH₃, 4-NO₂ EWG (NO₂) + EDG (OCH₃) Reference compound
7-Chloro-1H-pyrazolo[3,4-c]pyridine 7-Cl EWG (Cl) 0.73
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine 4,6-Cl, 3-CH₃ EWGs (Cl) + EDG (CH₃) 0.78
Pyrano[3,4-c]pyridine-methyl hybrids Pyrano ring + CH₃ EDG (CH₃) N/A
  • Electronic Effects : The nitro group in this compound enhances electrophilic substitution resistance compared to chloro analogs, while the methoxy group improves solubility in polar solvents relative to methyl or halogen substituents .
  • Reactivity : The 4-nitro group directs further functionalization to specific positions (e.g., C-5 or C-6) due to its meta-directing nature, contrasting with chloro substituents that facilitate nucleophilic aromatic substitution .

Biological Activity

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Pharmacological Properties

The biological activity of this compound includes:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth in vivo, demonstrating promising results in mouse models of breast cancer with low systemic toxicity and selective targeting of tumor cells .
  • Antimicrobial Properties : Compounds within this class have shown efficacy against bacterial strains, indicating potential as antimicrobial agents. Their mechanism often involves the inhibition of key enzymes necessary for bacterial survival .
  • Neuropharmacological Effects : The compound may act as a modulator of neurotransmitter systems, contributing to its potential use in treating neurological disorders. The structure-activity relationship (SAR) studies suggest that modifications can enhance its neuroprotective properties .

The precise mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrazolo[3,4-c]pyridines act as inhibitors of enzymes such as phosphodiesterases and kinases, which are critical in various signaling pathways involved in cancer proliferation and immune responses .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated several analogs of pyrazolo[3,4-c]pyridine derivatives against human cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range (0.75–4.15 μM) and effectively inhibited tumor growth in an orthotopic mouse model without affecting normal cells .
  • Antimycobacterial Activity : Research indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing enhanced solubility and stability compared to traditional antibiotics .
  • Neuroprotective Potential : A recent investigation highlighted the ability of pyrazolo[3,4-c]pyridine derivatives to modulate neuroinflammatory responses in vitro, suggesting their potential application in neurodegenerative diseases .

Data Summary

Activity TypeMechanismReference
AntitumorInhibition of cell proliferation
AntimicrobialEnzyme inhibition
NeuroprotectiveModulation of neurotransmitters

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridine precursors with nitration agents. For example, nitro groups can be introduced via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Solvent choice (e.g., dry acetonitrile or dichloromethane) and stoichiometric ratios of intermediates (e.g., aryl halides) critically influence regioselectivity . Post-synthesis purification via recrystallization (using acetonitrile or ethyl acetate) is recommended to enhance purity .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitro group absorption at ~1520 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent positions; the methoxy proton typically appears as a singlet at δ 3.8–4.0 ppm, while pyrazole ring protons resonate between δ 8.0–9.0 ppm .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ peak at m/z 261) and monitors reaction progress .

Q. What safety precautions are essential when handling nitro-containing intermediates during synthesis?

  • Methodological Answer : Nitro compounds are shock-sensitive and thermally unstable. Use blast shields, conduct small-scale reactions, and avoid metal spatulas. Storage should be in flame-resistant cabinets at ≤4°C. Emergency protocols for spills (e.g., neutralization with NaHCO₃) and PPE (nitrile gloves, lab coats) are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm tautomeric forms .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., nitro vs. methoxy orientation) .
  • Elemental Analysis : Confirms stoichiometric purity (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What strategies optimize the reactivity of the nitro group for subsequent functionalization (e.g., reduction to amine)?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) at 25–50°C. Monitor pH to prevent over-reduction .
  • Chemoselective Reducing Agents : Na₂S₂O₄ in aqueous THF selectively reduces nitro to amine without affecting methoxy groups .
  • Microwave-Assisted Reactions : Reduce reaction times (e.g., 30 min vs. 12 h) and improve yields by 15–20% .

Q. How does the methoxy group at the 7-position influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group deactivates the pyridine ring, directing electrophilic substitution to the 4-position. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids in DMF/H₂O (3:1) at 80°C for 24 h to achieve >70% yield . DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in nucleophilic attacks .

Q. What role do solvent polarity and temperature play in stabilizing intermediates during multi-step syntheses?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates (e.g., nitronium ions). For thermally sensitive steps (e.g., diazotization), maintain temperatures below 10°C to prevent decomposition. Solvent-free mechanochemical grinding can enhance yields by 10–15% in solid-state reactions .

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